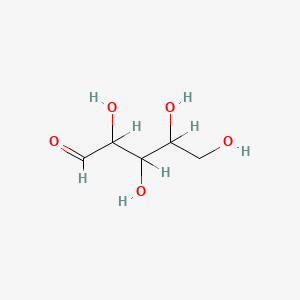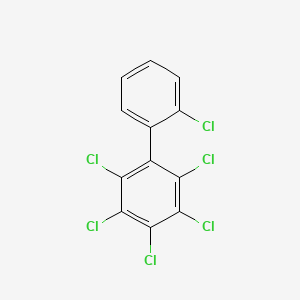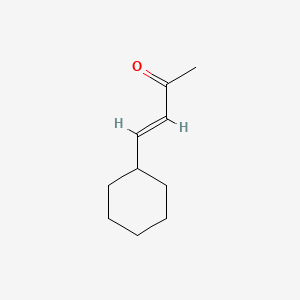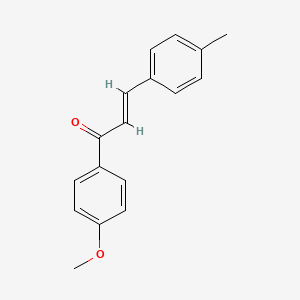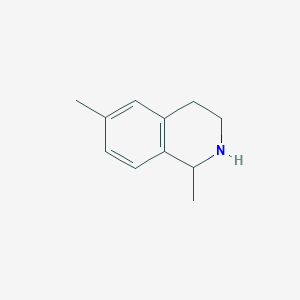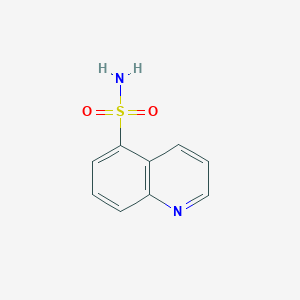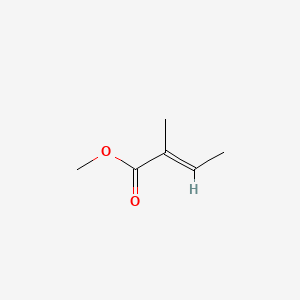
双酚 A 双(2-羟乙基醚)二甲基丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.Molecular Structure Analysis
The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .Chemical Reactions Analysis
BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.Physical And Chemical Properties Analysis
BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .科学研究应用
牙科材料的安全性与雌激素活性
研究对牙科树脂(包括基于双酚 A 衍生物,如双-GMA(双酚 A 双缩水甘油甲基丙烯酸酯))的安全性与雌激素活性进行了批判性评估。研究表明,虽然这些材料可以释放出能够模拟或破坏雌激素反应的树脂成分,但使用基于双酚 A 的树脂进行牙科治疗的短期风险被认为是微不足道的。然而,强调了长期影响和对牙科材料进行彻底药理学评估的必要性,以确保其安全性和有效性 (Söderholm & Mariotti, 1999)。此外,含有双-GMA 的牙科产品显示出水解为 BPA 的倾向较低,与含有双-DMA 的产品相比,雌激素活性降低。尽管基于树脂的牙科材料具有已证实的益处和短暂的 BPA 接触,但建议在怀孕等敏感时期谨慎使用并尽量减少使用 (Fleisch et al., 2010)。
内分泌干扰的可能性
已经研究了双酚 A、其二甲基丙烯酸酯形式(BPA-DM)和其他相关化合物的内分泌干扰潜力,揭示了它们对雌激素和雄激素受体、芳香化酶活性和芳烃烃受体 (AhR) 的影响。这些研究强调了这些化合物可以影响激素平衡的复杂机制,强调了进一步研究其对环境和健康的影响的必要性 (Bonefeld‐Jørgensen et al., 2007)。
替代品和安全问题
由于双酚 A (BPA) 的生殖毒性和内分泌干扰特性,对它的使用限制增加了,因此开发了替代品。然而,对这些替代品(包括双酚 S (BPS) 和双酚 F (BPF))的安全性提出了质疑,表明许多替代品具有相似的或未评估的健康风险。这种知识差距要求进行综合评估和开发更安全的材料 (den Braver-Sewradj et al., 2020)。
环境存在和毒性
双酚 A 及其衍生物(包括 BADGE(双酚 A 双缩水甘油醚))由于在环氧树脂和其他应用中广泛使用,是普遍存在于环境中的污染物。它们在环境中的普遍存在和在人体标本中的检测,加上对其内分泌干扰效应的担忧,强调了监测它们的存在并了解它们在环境和人类健康背景下的归趋和毒性的重要性 (Wang et al., 2021)。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate can be achieved through a two-step reaction process. The first step involves the synthesis of Bisphenol A bis(2-hydroxyethyl ether) and the second step involves the reaction of Bisphenol A bis(2-hydroxyethyl ether) with dimethacrylate.", "Starting Materials": [ "Bisphenol A", "2-chloroethanol", "Sodium hydroxide", "Dimethyl sulfate", "Hydrochloric acid", "Methacrylic acid", "Triethylamine", "Dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of Bisphenol A bis(2-hydroxyethyl ether)", "1. Dissolve Bisphenol A (10 g) in 2-chloroethanol (100 mL) in a round-bottom flask.", "2. Add sodium hydroxide (10 g) to the flask and stir the mixture for 30 minutes at room temperature.", "3. Add dimethyl sulfate (20 mL) dropwise to the flask and stir the mixture for 2 hours at room temperature.", "4. Add hydrochloric acid to the mixture until the pH reaches 1.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Purify the product by column chromatography to obtain Bisphenol A bis(2-hydroxyethyl ether) as a white solid.", "Step 2: Reaction of Bisphenol A bis(2-hydroxyethyl ether) with dimethacrylate", "1. Dissolve Bisphenol A bis(2-hydroxyethyl ether) (5 g) and dimethacrylate (5 g) in methylene chloride (50 mL) in a round-bottom flask.", "2. Add triethylamine (2 g) and dicyclohexylcarbodiimide (5 g) to the flask and stir the mixture for 24 hours at room temperature.", "3. Filter the mixture to remove the dicyclohexylurea byproduct.", "4. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate as a yellow liquid." ] } | |
CAS 编号 |
41637-38-1 |
分子式 |
C27H32O6 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 |
InChI 键 |
VIYWVRIBDZTTMH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
规范 SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
物理描述 |
Liquid |
相关CAS编号 |
29384-58-5 64696-13-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





